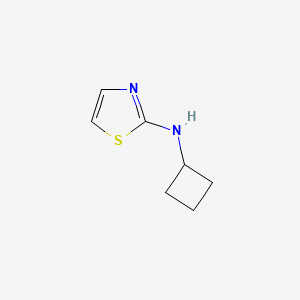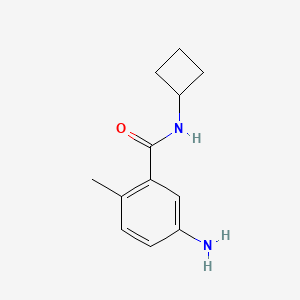![molecular formula C8H6F3N5 B1467558 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine CAS No. 1249569-04-7](/img/structure/B1467558.png)
1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine
Overview
Description
The compound “1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine” belongs to a class of organic compounds known as heterocyclic aromatic compounds . These compounds contain a ring structure containing at least one nitrogen atom . The trifluoromethyl group attached to the pyridine ring could potentially increase the lipophilicity and stability of the compound.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through ring construction from different cyclic or acyclic precursors . The synthetic strategies used could involve functionalization of preformed pyrrolidine rings .Scientific Research Applications
Metabolic Profiling and Conjugation Reactions
One significant area of research involves the metabolic profiling and understanding of conjugation reactions associated with similar triazole compounds. For instance, a study on FYX-051, a xanthine oxidoreductase inhibitor structurally related to the specified compound, revealed unique metabolic pathways involving N-glucuronidation and N-glucosidation at the triazole ring, leading to the generation of various conjugates in mammals (Nakazawa et al., 2006). This research highlights the complex metabolic pathways that similar compounds can undergo, providing insights into their pharmacokinetics and potential therapeutic applications.
Anticonvulsant and Antidepressant Properties
Research on derivatives of triazole compounds has demonstrated potential anticonvulsant and antidepressant properties. For example, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which share a structural motif with the specified compound, showed significant antidepressant activity in preclinical models (Wang et al., 2019). This suggests that modifications to the triazole core can lead to compounds with therapeutic potential in neuropsychiatric disorders.
Anti-Inflammatory Activity
Another area of investigation is the anti-inflammatory activity associated with triazole derivatives. Compounds incorporating the triazole ring, such as those derived from 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid, have demonstrated significant anti-inflammatory effects in preclinical models, suggesting a potential for therapeutic application in inflammatory diseases (Rabea et al., 2006).
Cytoprotective and Anti-Ulcer Activities
Triazole derivatives have also been explored for their cytoprotective and anti-ulcer activities. Compounds structurally related to the specified chemical have shown potent inhibition against induced ulcers in animal models, indicating their potential as protective agents against gastrointestinal damage (Ikeda et al., 1996).
Safety and Hazards
properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5/c9-8(10,11)5-1-2-6(13-3-5)16-7(12)14-4-15-16/h1-4H,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRSMRMTVUGXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)


![N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1467482.png)
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467484.png)

![methyl({3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467488.png)
![methyl[3-(1-propyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1467489.png)
![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467492.png)


![2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1467496.png)
